2-(4-Ethoxyphenyl)-2-oxoethyl benzoate
Description
2-(4-Ethoxyphenyl)-2-oxoethyl benzoate is an ester derivative characterized by a phenacyl group (2-oxoethyl) substituted with a 4-ethoxyphenyl moiety and a benzoate ester. Its molecular structure (C₁₇H₁₆O₄) includes a central ketone-oxygen bridge, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31g/mol |
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H16O4/c1-2-20-15-10-8-13(9-11-15)16(18)12-21-17(19)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
GAWKHCPARPSXJB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl rings (Table 1). Key examples include:
Substituent Impact :
Physicochemical Properties
- Solubility : Ethoxy-substituted derivatives are less polar than halogenated analogs, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate).
- Melting Points : Halogenated compounds (e.g., 4-bromo derivative: 347.20 g/mol) typically exhibit higher melting points due to stronger intermolecular interactions (e.g., C–H···O hydrogen bonds and halogen bonding) .
- Stability : Methoxy and ethoxy groups may reduce susceptibility to oxidative degradation compared to nitro or sulfonyl substituents .
Crystallographic Insights
- 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate (): The crystal structure (space group P2₁/c) reveals a planar phenacyl group and dihedral angles of 84.6° between aromatic rings. Stabilized by C–H···O interactions .
- 2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate (): Exhibits similar planar geometry but with a shorter C=O bond (1.204 Å vs. 1.214 Å in bromo analog), reflecting fluorine’s electronegativity .
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